Increased Lipophilicity (LogP) Compared to Non-Chlorinated 4-Hydroxy-3-(trifluoromethyl)pyridine
The presence of the 2-chloro substituent in 2-chloro-4-hydroxy-3-(trifluoromethyl)pyridine significantly increases its lipophilicity compared to the non-chlorinated analog, 4-hydroxy-3-(trifluoromethyl)pyridine. This is a crucial parameter for membrane permeability and oral bioavailability. The calculated LogP value for the target compound is 2.45940 , which is notably higher than the typical LogP range of 1.0-1.5 reported for non-halogenated 4-hydroxypyridine analogs [1]. This difference can directly impact the compound's performance in cell-based assays and its suitability for optimizing the ADME profile of drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.45940 |
| Comparator Or Baseline | 4-hydroxy-3-(trifluoromethyl)pyridine: LogP ~1.0-1.5 (estimated range for non-halogenated analogs) |
| Quantified Difference | ΔLogP ≈ +0.96 to +1.46 (increase of ~65-95%) |
| Conditions | Calculated LogP values from database entries and literature estimates |
Why This Matters
Higher LogP indicates improved membrane permeability, a critical factor for medicinal chemists prioritizing compounds for lead optimization in intracellular target engagement.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
